molecular formula C11H21BrO B13455248 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane

4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane

Cat. No.: B13455248
M. Wt: 249.19 g/mol
InChI Key: BJOVZOMDHKUSCV-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane: is an organic compound characterized by the presence of a bromoethyl group attached to a tetramethyloxane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane typically involves the bromination of an appropriate precursor. One common method is the reaction of 2,2,6,6-tetramethyloxane with bromoethane in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.

    Oxidation: Products include oxides or ketones.

    Reduction: Products include ethyl derivatives.

Scientific Research Applications

4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane involves its interaction with molecular targets through its bromoethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. The compound’s reactivity can disrupt cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    2-Bromoethyl acrylate: Similar in structure but contains an acrylate group.

    4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine: Contains a phenoxy and tetrafluoropyridine group.

Uniqueness: 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane is unique due to its tetramethyloxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromoethyl compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

4-(2-bromoethyl)-2,2,6,6-tetramethyloxane

InChI

InChI=1S/C11H21BrO/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h9H,5-8H2,1-4H3

InChI Key

BJOVZOMDHKUSCV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C)CCBr)C

Origin of Product

United States

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